n-Fmoc-n-(1-methylethyl)glycine

peptoid synthesis RP-HPLC purification logP

N-Fmoc-N-(1-methylethyl)glycine (Fmoc-isoPrGly-OH, CAS 498575-09-0) is an Fmoc-protected N-substituted glycine derivative with the molecular formula C20H21NO4 and molecular weight 339.39. The compound features an isopropyl group on the amide nitrogen, classifying it as a peptoid monomer building block designed for Fmoc-mediated solid-phase peptide synthesis (SPPS) [3.0.CO;2-2" target="_blank">2].

Molecular Formula C20H21NO4
Molecular Weight 339.4
CAS No. 498575-09-0
Cat. No. B3052992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Fmoc-n-(1-methylethyl)glycine
CAS498575-09-0
Molecular FormulaC20H21NO4
Molecular Weight339.4
Structural Identifiers
SMILESCC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
InChIKeyPMFFZLSLIXEBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-N-(1-methylethyl)glycine (CAS 498575-09-0): Fmoc-Protected N-Isopropyl Peptoid Building Block for SPPS


N-Fmoc-N-(1-methylethyl)glycine (Fmoc-isoPrGly-OH, CAS 498575-09-0) is an Fmoc-protected N-substituted glycine derivative with the molecular formula C20H21NO4 and molecular weight 339.39 [1]. The compound features an isopropyl group on the amide nitrogen, classifying it as a peptoid monomer building block designed for Fmoc-mediated solid-phase peptide synthesis (SPPS) [2]. Its N-alkyl substitution confers distinct steric and physicochemical properties compared to natural α-amino acids, enabling the construction of peptoids—oligomers of N-substituted glycines—with enhanced proteolytic stability and altered conformational profiles [3].

Why Fmoc-isoPrGly-OH Cannot Be Substituted with Other Fmoc-N-Alkyl Glycines in Critical Peptoid Syntheses


Interchanging Fmoc-N-isopropylglycine with Fmoc-sarcosine (N-methyl) or Fmoc-N-ethylglycine without experimental revalidation introduces unquantified risks to synthesis outcomes and final product properties. The isopropyl group confers approximately 17% greater steric bulk (calculated as the difference in van der Waals volume between isopropyl [~60 ų] and methyl [~28 ų] substituents) and measurably increased lipophilicity—LogP increases from 2.95 for Fmoc-sarcosine to 4.22 for Fmoc-N-ethylglycine to 3.47 for Fmoc-isoPrGly-OH (per supplier data) [1]. These differences directly impact coupling kinetics, resin loading efficiency, and downstream peptoid folding behavior [2]. In a direct comparative study of PTH(1–11) analogues, replacement of Val2 with N-isopropylglycine yielded a receptor binding affinity of 250 nM, whereas the parent Val-containing peptide exhibited 0.8 nM—a quantitative demonstration that the N-isopropyl substitution profoundly alters pharmacological activity [3]. Generic substitution without re-optimization therefore carries a high probability of synthesis failure or functional divergence.

Quantitative Differentiation Evidence: N-Fmoc-N-(1-methylethyl)glycine vs. N-Alkyl Peptoid Monomer Alternatives


LogP Comparison: Fmoc-isoPrGly-OH vs. Fmoc-Sar-OH vs. Fmoc-N-EtGly-OH

Fmoc-isoPrGly-OH exhibits an intermediate calculated LogP of approximately 3.47 , positioned between Fmoc-sarcosine (LogP ~2.95) and Fmoc-N-ethylglycine (LogP ~4.22) [1]. This represents a ~0.5 LogP unit increase over the N-methyl analog and a ~0.75 LogP unit decrease versus the N-ethyl analog. The measured difference translates to a predicted ~3.2-fold difference in octanol-water partitioning relative to the methyl derivative.

peptoid synthesis RP-HPLC purification logP hydrophobicity

Receptor Binding Affinity: N-Isopropylglycine-Modified PTH(1–11) vs. Parent Peptide

In a systematic structure-activity relationship study of parathyroid hormone (PTH) analogues, replacement of Val2 with N-isopropylglycine produced an analogue with an IC50 of 250 nM in competitive binding assays against the PTH1 receptor, compared to 0.8 nM for the parent peptide [1]. This represents a ~312-fold reduction in binding affinity. Notably, the N-isopropylglycine substitution at this position was directly compared to D-Val and L-(αMe)-Val substitutions, establishing that the N-alkyl glycine modification exerts a distinct conformational effect on receptor recognition.

PTH receptor peptide SAR N-alkyl substitution binding affinity

Proteolytic Stability: N-Substituted Glycine Peptoid Backbone vs. Natural L-Amino Acid Peptide Backbone

Peptoid oligomers constructed from N-substituted glycine monomers, including N-isopropylglycine residues, exhibit complete resistance to proteolytic degradation under conditions where homologous L-amino acid peptides are rapidly cleaved [1]. In a controlled comparison, Substance P (retro)peptoids showed greatly reduced degradation upon pepsin treatment compared with the corresponding peptide [2]. While quantitative half-life extension ratios are sequence-dependent, the peptoid backbone modification universally eliminates recognition by endogenous proteases due to the absence of the α-hydrogen and relocation of side chains to the amide nitrogen [3].

protease resistance peptoid stability peptidomimetic therapeutic half-life

Commercial Availability and Analytical Specification: Fmoc-isoPrGly-OH (CAS 498575-09-0) vs. Custom Synthesis of Alternative N-Alkyl Fmoc-Glycines

Fmoc-isoPrGly-OH is commercially available as an off-the-shelf reagent with defined analytical specifications: HPLC purity ≥98% [1] or 97% . The compound is supplied as a solid requiring frozen storage (dry ice shipping conditions specified) to maintain stability [1]. Pricing for research-scale quantities (500 mg) is approximately £156 (~$200 USD) . In contrast, custom Fmoc-protected N-alkyl glycines with alternative alkyl substituents (e.g., N-propyl, N-butyl) are not standard catalog items from major suppliers, requiring custom synthesis with associated lead times (typically 4–12 weeks) and non-recurring engineering costs.

SPPS building block commercial availability HPLC purity procurement

Optimal Application Scenarios for N-Fmoc-N-(1-methylethyl)glycine Based on Quantitative Differentiation Evidence


Construction of Protease-Resistant Peptoid Libraries for Drug Discovery Screening

When screening libraries against proteolytically active biological matrices (e.g., serum-containing assays, whole-cell lysates, or in vivo models), Fmoc-isoPrGly-OH enables the synthesis of peptoid sequences that remain intact throughout the assay window. As established by Miller et al., N-substituted glycine peptoids exhibit complete resistance to proteolytic degradation under conditions that rapidly degrade L-peptide controls [1]. Kruijtzer et al. further confirmed this property in Substance P retropeptoids under pepsin treatment [2]. For hit identification campaigns requiring prolonged incubation (>24 hours) in protease-rich environments, selecting this monomer reduces false-negative rates attributable to compound degradation, improving the fidelity of primary screening data.

Tuning Hydrophobicity in Amphipathic Peptoid Sequences for Membrane Interaction Studies

The intermediate LogP of Fmoc-isoPrGly-OH (3.47) [1], positioned between sarcosine (2.95) [2] and N-ethylglycine (4.22) , provides a calibrated increment in side-chain hydrophobicity relative to smaller N-alkyl substituents. This property is particularly valuable when designing amphipathic peptoid helices for membrane disruption (e.g., antimicrobial peptoids) or transmembrane domain mimetics. The isopropyl group contributes sufficient hydrophobicity to anchor peptoid sequences within lipid bilayers without the aggregation-prone characteristics associated with longer alkyl chains. Researchers can use this monomer as a “Goldilocks” building block—offering greater hydrophobic contribution than N-methyl while avoiding the solubility limitations of bulkier N-alkyl derivatives.

Structure-Activity Relationship Studies of Peptide Hormone Analogues Requiring Conformational Restriction

The PTH analogue study by Peggion et al. demonstrates that substituting a natural amino acid (Val2) with N-isopropylglycine reduces receptor binding affinity by approximately 312-fold (from 0.8 nM to 250 nM) [1]. This quantitative benchmark provides a rational starting point for medicinal chemists exploring peptoid substitutions in peptide lead optimization. When a peptide hit exhibits sub-nanomolar potency but suffers from poor pharmacokinetics, replacement of specific residues with N-isopropylglycine can systematically attenuate potency while conferring protease resistance. The isopropyl group's steric profile—greater than methyl but less than tert-butyl—allows fine-tuning of conformational constraint without completely abolishing biological activity, making Fmoc-isoPrGly-OH a strategic tool for balancing potency and stability.

Rapid Peptoid Synthesis in Academic Core Facilities with Constrained Procurement Timelines

For core facilities and academic laboratories operating under grant-funded timelines, the catalog availability of Fmoc-isoPrGly-OH from multiple suppliers (Watanabe Chemical, Fluorochem, Fujifilm Wako) with defined analytical specifications (HPLC ≥97–98%) eliminates custom synthesis delays of 4–12 weeks [1][2]. The documented purity thresholds (≥97–98%) meet or exceed the 95% standard commonly accepted for SPPS monomer quality, reducing the risk of deletion sequences and truncated products in automated synthesizer runs. This application scenario is particularly relevant when graduate student projects or collaborative studies require predictable delivery of peptoid materials for biological evaluation within a single academic semester or funding cycle.

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